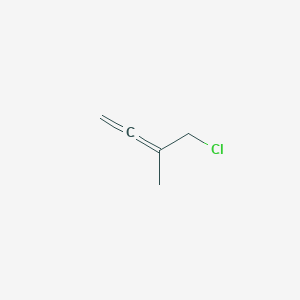
4-Chloro-3-methylbuta-1,2-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-methylbuta-1,2-diene is an organic compound characterized by its unique structure, which includes a chlorine atom and a methyl group attached to a butadiene backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methylbuta-1,2-diene typically involves the dehydrohalogenation of halogenated precursors. One common method is the elimination of hydrogen halide from 1,2-dibromo-3-chlorobut-2-ene or 2-bromo-1,3-dichlorobut-2-ene using an alkali such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in the presence of a solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale dehydrohalogenation reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 4-Chloro-3-methylbuta-1,2-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions, where electrophiles add to the conjugated diene system.
Cycloaddition: It can undergo cycloaddition reactions with compounds like chlorotrifluoroethylene, forming cyclobutane derivatives.
Common Reagents and Conditions:
Halogens (e.g., Br2, Cl2): Used in electrophilic addition reactions.
Hydrogen Halides (e.g., HBr, HCl): Participate in addition reactions to form halogenated products.
Alkalis (e.g., KOH, NaOH): Used in dehydrohalogenation reactions.
Major Products:
1,2- and 1,4-Addition Products: Depending on the reaction conditions, the addition of halogens or hydrogen halides can yield different isomers.
Cyclobutane Derivatives: Formed through cycloaddition reactions.
科学研究应用
4-Chloro-3-methylbuta-1,2-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Chloro-3-methylbuta-1,2-diene in chemical reactions involves the formation of reactive intermediates such as carbocations and radicals. These intermediates can undergo various transformations, leading to the formation of addition or cycloaddition products .
相似化合物的比较
2-Chlorobuta-1,3-diene: Another chlorinated diene with similar reactivity.
3-Methylbuta-1,2-diene: Lacks the chlorine atom but shares the diene structure.
Uniqueness: 4-Chloro-3-methylbuta-1,2-diene is unique due to the presence of both a chlorine atom and a methyl group, which influence its reactivity and the types of products formed in chemical reactions .
属性
CAS 编号 |
76397-24-5 |
|---|---|
分子式 |
C5H7Cl |
分子量 |
102.56 g/mol |
InChI |
InChI=1S/C5H7Cl/c1-3-5(2)4-6/h1,4H2,2H3 |
InChI 键 |
BGDIIQHCPUSXMC-UHFFFAOYSA-N |
规范 SMILES |
CC(=C=C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


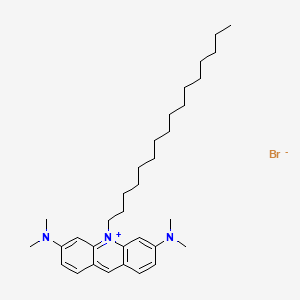
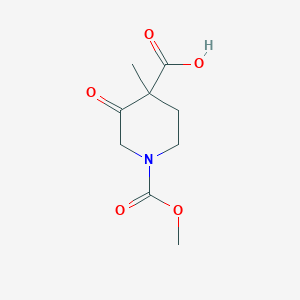
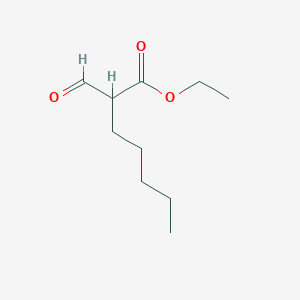
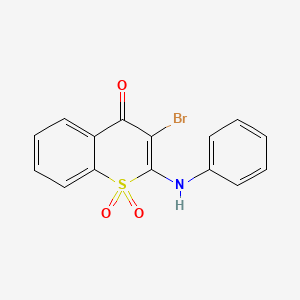
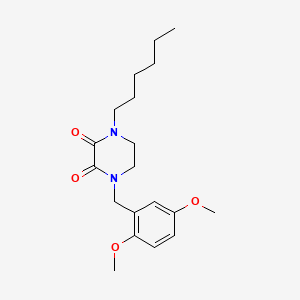
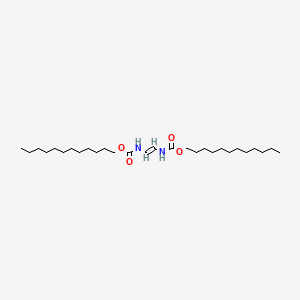

![ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14446723.png)
![1-Methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14446726.png)

![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)
![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)

![(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14446750.png)
